tert-Butyl (4-acetylpyridin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-acetylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)9-5-6-13-7-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIZWAPDSDUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743614 | |
| Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260892-75-8 | |
| Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with tert-Butyl Chloroformate
In this method, 3-amino-4-acetylpyridine is dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base like triethylamine (TEA) or N-methylmorpholine (NMM) is added to deprotonate the amine, followed by slow addition of tert-butyl chloroformate at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, forming the Boc-protected carbamate.
Typical Conditions:
Alternative Use of Boc Anhydride
Boc anhydride offers a milder alternative, especially for acid-sensitive substrates. The reaction is typically conducted in THF with catalytic 4-dimethylaminopyridine (DMAP) to enhance reactivity. This method avoids the generation of HCl, simplifying purification.
Typical Conditions:
-
Solvent: THF
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Base: DMAP (0.1 equiv)
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Temperature: Room temperature
-
Reaction Time: 12–24 hours
Multi-Step Synthesis from Pyridine Derivatives
For cases where 3-amino-4-acetylpyridine is unavailable, a multi-step synthesis starting from pyridine or its derivatives becomes necessary. This route often involves nitration, reduction, and acetylation steps.
Nitration of 4-Acetylpyridine
4-Acetylpyridine undergoes nitration at the meta position relative to the acetyl group, yielding 3-nitro-4-acetylpyridine. The reaction employs a mixture of nitric acid and sulfuric acid at 0–10°C to control regioselectivity.
Typical Conditions:
Reduction of Nitro to Amine
The nitro group in 3-nitro-4-acetylpyridine is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst or via catalytic hydrogenation.
Typical Conditions:
Boc Protection of the Amine
The resulting 3-amino-4-acetylpyridine is then subjected to Boc protection as described in Section 1.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method (CN102020589B) highlights the use of mixed acid anhydrides for carbamate formation, though this approach is adapted for this compound in large-scale reactors.
Key Steps:
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Mixed Acid Anhydride Formation:
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Condensation with tert-Butyl Amine:
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Temperature Control
Exothermic reactions (e.g., nitration) require strict temperature control to avoid byproducts. Industrial processes use jacketed reactors for cooling.
Catalytic Enhancements
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Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
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Microwave Assistance: Reduces reaction times for Boc protection by 50–70% in lab-scale syntheses.
Challenges and Solutions
Regioselectivity in Nitration
The acetyl group directs nitration to the meta position, but over-nitration can occur. Solutions include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-acetylpyridin-3-yl)carbamate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl (4-acetylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl (4-acetylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the enzyme. The pathways involved often include binding to the active site of the enzyme, leading to changes in enzyme activity .
Comparison with Similar Compounds
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS 162709-20-8)
- Key Differences : Replaces the acetyl group with iodo and methoxy substituents at the 4- and 2-positions, respectively.
- This compound exhibits a structural similarity score of 0.82 compared to the target molecule .
tert-Butyl pyridin-3-ylcarbamate (CAS 56700-70-0)
- Key Differences : Lacks substituents on the pyridine ring beyond the Boc-protected amine at the 3-position.
- Impact: The absence of the 4-acetyl group reduces steric hindrance and electronic modulation, likely resulting in higher solubility in non-polar solvents. Its similarity score is 0.81 .
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Key Differences : Features hydroxy and methoxy groups at the 4- and 5-positions, with a methylene spacer between the pyridine ring and the carbamate.
- Impact : The hydroxy group enables hydrogen bonding, while the methylene spacer alters conformational flexibility compared to the direct ring attachment in the target compound .
Heterocyclic Carbamates with Varied Backbones
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate
tert-Butyl [4-(4-methylphenyl)pyrrolidin-3-yl]carbamate
- Key Differences : Pyrrolidine ring replaces pyridine, with a p-tolyl substituent.
- Impact : The saturated pyrrolidine ring reduces aromaticity, altering electronic properties and metabolic stability .
Electronic and Functional Group Analysis
Biological Activity
tert-Butyl (4-acetylpyridin-3-yl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including mechanisms of action, biological effects, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyridine ring substituted with an acetyl group. This unique structure allows for diverse interactions with biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor ligand. The acetyl group can act as a nucleophile, while the pyridine ring facilitates interactions with various enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.
Biological Activity
Research indicates several biological activities associated with this compound:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially influencing metabolic pathways and therapeutic outcomes.
- Receptor Binding : It interacts with various receptors, which may lead to alterations in signal transduction pathways critical for cellular communication and function.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic processes |
| Receptor Interaction | Binds to receptors affecting signal transduction pathways |
| Cytotoxicity | Exhibits varying levels of cytotoxic effects on different cell lines |
| Neuroprotective Effects | Potential protective effects against neurotoxic agents like Aβ 1-42 |
Case Studies and Research Findings
- In vitro Studies : A study demonstrated that this compound exhibits protective effects on astrocytes against amyloid-beta (Aβ) toxicity. The compound improved cell viability when co-treated with Aβ 1-42, suggesting its potential role in neuroprotection .
- Comparative Analysis : When compared to structurally similar compounds, such as tert-butyl (2-acetylpyridin-3-yl)carbamate, it was found that the position of the acetyl group significantly affects the compound's reactivity and biological activity. This highlights the importance of structural modifications in enhancing therapeutic efficacy .
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C12H16N2O2 | Acetyl group at the 4-position enhances reactivity |
| tert-Butyl (2-acetylpyridin-3-yl)carbamate | C11H16N2O2 | Different substitution pattern alters activity |
| tert-Butyl (6-acetylpyridin-3-yl)carbamate | C12H16N2O3 | Acetyl group at a different position |
Q & A
Q. How to assess the compound’s stability in biological assays?
- Methodology : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample at intervals (0–48 hrs) and quantify degradation via LC-MS. Include glutathione to test thiol-mediated carbamate cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
